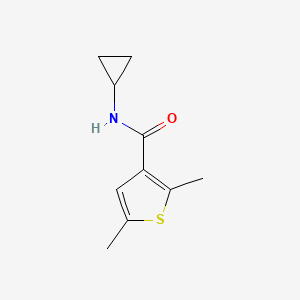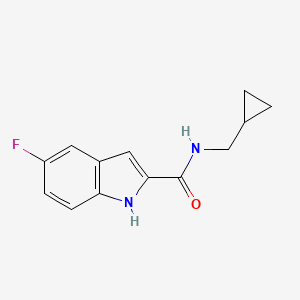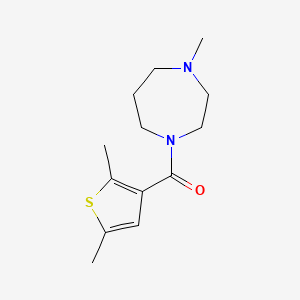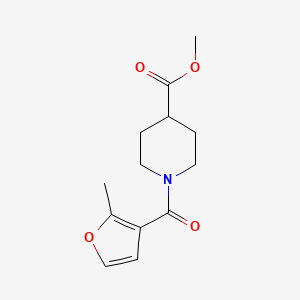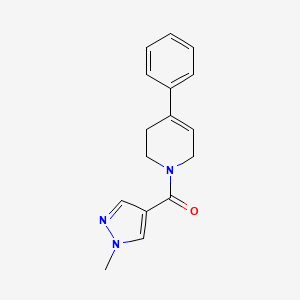
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the pyridine-containing compounds and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood. However, it has been suggested that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters. It has also been proposed that this compound may act on voltage-gated ion channels, which are important for the transmission of nerve impulses.
Biochemical and Physiological Effects:
Studies have shown that (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone in lab experiments is its potential therapeutic applications. This compound has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential use in the treatment of neurodegenerative diseases. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand the effects of this compound.
Orientations Futures
There are several future directions for research on (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone. One area of research could be the identification of the specific neurotransmitters that are modulated by this compound. Additionally, further studies could be conducted to determine the potential of this compound as an anti-inflammatory agent. Another area of research could be the development of new therapeutic applications for this compound, such as in the treatment of other neurological disorders. Overall, (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of (1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridin-1-one with 1-methylpyrazole in the presence of a base. The reaction takes place in a solvent such as dimethylformamide or acetonitrile and is typically carried out at elevated temperatures. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anticonvulsant and analgesic properties, and has also been studied for its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-18-12-15(11-17-18)16(20)19-9-7-14(8-10-19)13-5-3-2-4-6-13/h2-7,11-12H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNADJLWXPTONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methylpyrazol-4-yl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)




![3,6-Dimethyl-1-pyridin-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B7501871.png)
